molecular formula C10H9ClN2 B7866743 5-Chloro-2-(cyclopropylamino)benzonitrile

5-Chloro-2-(cyclopropylamino)benzonitrile

Cat. No. B7866743
M. Wt: 192.64 g/mol
InChI Key: YZCKHEKWHGFVCB-UHFFFAOYSA-N
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Patent
US08604023B2

Procedure details

A solution of 3-chloro-6-fluorobenzonitrile (5 g), Hunig's base (5.60 mL, 1 eq), and cyclopropylamine (3.34 mL, 1.5 eq) in anhydrous N-methylpyrrolidinone (16 mL) was heated to 110° C. for 18 h in a sealed tube. The mixture was then cooled to room temperature and partitioned between ethyl acetate and aqueous sodium bicarbonate. The organic layer was washed once with water, then brine, then concentrated and the residue was washed with hexanes delivering the product as a crystalline white solid (4.66 g, 75% yield). 1H-NMR (300 MHz, DMSO-d6) δ 7.58 (s, 1H), 7.46 (dd, 1H), 7.02 (d, 1H), 6.70 (s, 1H), 2.40 (m, 1H), 0.75 (m, 2H), 0.50 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:7](F)=[CH:8][CH:9]=1)[C:5]#[N:6].CC[N:13]([CH:17]([CH3:19])[CH3:18])C(C)C.C1(N)CC1>CN1CCCC1=O>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([NH:13][CH:17]2[CH2:19][CH2:18]2)=[C:4]([CH:3]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C#N)C(=CC1)F
Name
Quantity
5.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3.34 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
16 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and aqueous sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed once with water
CONCENTRATION
Type
CONCENTRATION
Details
brine, then concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C#N)C1)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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